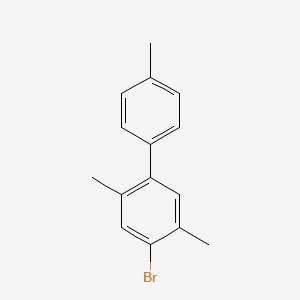

4-Bromo-2,4',5-trimethyl-1,1'-biphenyl

Description

Propriétés

Formule moléculaire |

C15H15Br |

|---|---|

Poids moléculaire |

275.18 g/mol |

Nom IUPAC |

1-bromo-2,5-dimethyl-4-(4-methylphenyl)benzene |

InChI |

InChI=1S/C15H15Br/c1-10-4-6-13(7-5-10)14-8-12(3)15(16)9-11(14)2/h4-9H,1-3H3 |

Clé InChI |

ZNHRDVFITHKJLQ-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC=C(C=C1)C2=C(C=C(C(=C2)C)Br)C |

Origine du produit |

United States |

Méthodes De Préparation

Direct Bromination of Substituted Biphenyls

A practical and mild approach involves direct bromination of the corresponding methyl-substituted biphenyl precursor. The process generally requires:

- A suitable solvent, often dichloromethane or 1,2-dichloroethane

- A brominating agent such as liquid bromine

- Catalysts such as iron(III) chloride, aluminum chloride, or zinc chloride to facilitate electrophilic substitution

- Controlled temperature and reaction times to achieve selective bromination at the desired position

Catalytic Coupling of Brominated Aromatics

Alternatively, the compound can be prepared by coupling a brominated aromatic ring with a methyl-substituted phenylboronic acid or organometallic reagent using Suzuki or Negishi cross-coupling protocols. These methods offer high regioselectivity and functional group tolerance but require expensive palladium catalysts and ligands.

Detailed Preparation Procedure from Literature

A patented method for preparing 4-bromobiphenyl derivatives (which can be adapted for 4-Bromo-2,4',5-trimethyl-1,1'-biphenyl by starting from the appropriately substituted biphenyl) involves the following steps:

Reaction Setup and Bromination

- Starting materials: Substituted biphenyl (e.g., 2,4',5-trimethylbiphenyl)

- Solvent: 1,2-Dichloroethane (1-5 times the weight of biphenyl)

- Catalyst: 1-25% by weight of biphenyl, options include aluminum chloride, iron(III) chloride, zinc chloride, iron powder, or aluminum powder

- Procedure:

- Mix biphenyl and catalyst in solvent at room temperature with stirring

- Cool mixture to 0 °C

- Slowly add 0.1-1 equivalent of liquid bromine over 0.2-3 hours; mixture turns scarlet

- Introduce chlorine gas at 0-10 °C to partially consume biphenyl (60-75% conversion), monitored by gas chromatography

- Stop chlorine feed, warm to 50-75 °C and stir for 2-12 hours to complete reaction

Workup and Purification

- Filter to remove catalyst solids (recyclable)

- Wash filtrate twice with sodium bisulfite solution to remove residual bromine and chlorine

- Separate organic and aqueous layers; retain organic phase

- Distill organic phase under normal pressure at 84-135 °C to remove solvent, yielding crude product

- Vacuum distill crude product at 115-135 °C under 100-310 Pa to obtain purified 4-bromo biphenyl derivative

- Recrystallize from 80-95% ethanol (1-5 times volume) to enhance purity

- Centrifuge and dry under vacuum at 40-60 °C for 2-6 hours to yield final product

Reaction Scheme Summary

$$

\text{Substituted biphenyl} + \text{Br}2 \xrightarrow[\text{Cl}2, \text{catalyst}]{\text{solvent, temp}} \text{4-Bromo-2,4',5-trimethyl-1,1'-biphenyl}

$$

Experimental Data Summary

| Parameter | Range / Value | Notes |

|---|---|---|

| Solvent (1,2-dichloroethane) | 1-5 equiv. by weight | Dissolves biphenyl and catalyst |

| Catalyst | 1-25% by weight | FeCl3, AlCl3, ZnCl2, Fe, or Al powder |

| Bromine | 0.1-1 equiv. | Added slowly at 0 °C |

| Chlorine | Added until 60-75% biphenyl conversion | Monitored by GC |

| Reaction temperature | 0-10 °C (chlorine feed), then 50-75 °C (post-chlorine) | Stirring throughout |

| Reaction time | 2-12 hours post-chlorine feed | Ensures completion |

| Washing solution | Sodium bisulfite 3-6% | Removes halogen residues |

| Distillation temperature | 84-135 °C (normal pressure) | Removes solvent |

| Vacuum distillation | 115-135 °C, 100-310 Pa | Purification step |

| Recrystallization solvent | 80-95% ethanol | Purity enhancement |

| Drying conditions | 40-60 °C, 400-700 Pa vacuum | Removes residual solvents and moisture |

| Yield | ~59-61% | Varies with catalyst and conditions |

Comparative Catalyst Performance (Example Data)

| Catalyst | Reaction Time (h) | Temp (°C) | Yield (%) | Notes |

|---|---|---|---|---|

| Iron(III) chloride | 5 | 58 | 61.2 | Highest yield in examples |

| Aluminum chloride | 4.5 | 62 | 60.0 | Slightly lower yield |

| Zinc chloride | 3.5 | 71 | 59.2 | Shorter reaction time |

| Iron powder | 3 | 69 | ~60 | Comparable yield |

Advantages of the Method

- Use of inexpensive chlorine gas partially substitutes liquid bromine, reducing costs

- Catalyst solids can be recovered and recycled, enhancing sustainability

- Mild reaction conditions compared to classical Ullmann coupling or other catalytic methods

- High selectivity and moderate to good yields (~60%)

- Straightforward purification via distillation and recrystallization

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-2,4’,5-trimethyl-1,1’-biphenyl undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated biphenyl compound.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products

Substitution: Formation of various substituted biphenyl derivatives.

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of hydrogenated biphenyl compounds.

Applications De Recherche Scientifique

4-Bromo-2,4’,5-trimethyl-1,1’-biphenyl has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals

Mécanisme D'action

The mechanism of action of 4-Bromo-2,4’,5-trimethyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic substitution reactions, similar to benzene, due to the presence of the biphenyl core. This allows it to participate in various biochemical pathways and exert its effects through interactions with enzymes and receptors .

Comparaison Avec Des Composés Similaires

Structural and Molecular Comparisons

The table below compares key structural features and molecular properties of 4-Bromo-2,4',5-trimethyl-1,1'-biphenyl with analogous biphenyl derivatives:

Key Observations:

- Molecular Weight and Lipophilicity: The target compound’s higher molecular weight (275.19 g/mol) compared to simpler derivatives like 4-bromobiphenyl (233.10 g/mol) is attributed to three methyl groups.

- Substituent Effects: Electron-Donating vs. Electron-Withdrawing: Methyl groups (electron-donating) direct electrophilic substitution to ortho/para positions, whereas derivatives like 4-Bromo-2-(trifluoromethyl)-1,1'-biphenyl (CF3 is electron-withdrawing) exhibit altered reactivity patterns .

Physicochemical Properties

- Melting Points : Alkyl chain length in 4'-substituted derivatives (e.g., 4-Bromo-4'-n-propyl-1,1'-biphenyl, m.p. 107–108°C) suggests that longer chains reduce symmetry and lower melting points. The target compound’s three methyl groups may increase symmetry slightly, but steric effects could offset this trend .

- Log P Values : Methyl groups in the target compound likely elevate its log P compared to 4-bromobiphenyl (log P ~4.5 for alkylbenzenes). Similar substituted biphenyls in show log P increases of ~0.5 per methyl group .

Q & A

Q. What are the most reliable synthetic routes for preparing 4-bromo-2,4',5-trimethyl-1,1'-biphenyl with high purity?

Synthesis typically involves cross-coupling reactions such as Suzuki-Miyaura coupling, where brominated aromatic precursors are combined with methyl-substituted boronic acids. For example, brominated intermediates (e.g., 4-bromo-2,5-dimethylbenzene derivatives) can react with methyl-substituted phenylboronic acids under palladium catalysis . Critical parameters include catalyst loading (e.g., Pd(PPh₃)₄), solvent selection (toluene or THF), and temperature control (80–120°C). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (e.g., ethanol/water mixtures) ensures high purity. Validation via NMR (¹H/¹³C) and HPLC-MS is essential to confirm structural integrity .

Q. How can the crystal structure of 4-bromo-2,4',5-trimethyl-1,1'-biphenyl be determined experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Crystallization : Vapor diffusion or slow evaporation in solvents like dichloromethane/hexane.

- Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

- Structure Solution : Employ direct methods via SHELXT or charge-flipping algorithms.

- Refinement : SHELXL for full-matrix least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms.

- Validation : Check R-factors (R₁ < 0.05), residual electron density, and CCDC deposition .

Advanced Research Questions

Q. How do steric and electronic effects of the bromo and methyl substituents influence the compound’s reactivity in cross-coupling reactions?

The bromine atom acts as an electrophilic site for nucleophilic substitution or cross-coupling, while methyl groups induce steric hindrance. For instance:

- Steric Effects : Ortho-methyl groups hinder access to the bromine, reducing reaction rates in SNAr mechanisms.

- Electronic Effects : Bromine’s electron-withdrawing nature activates the aryl ring for coupling, but methyl groups (electron-donating) may counteract this, requiring optimized catalysts (e.g., bulky ligands like XPhos).

Controlled experiments with substituent analogs (e.g., 4-chloro or 4-iodo derivatives) and DFT calculations (e.g., Gaussian09 with B3LYP/6-31G*) can quantify these effects .

Q. What strategies resolve contradictions in reported biodegradation pathways for brominated biphenyl derivatives?

Conflicting data often arise from microbial strain specificity and environmental conditions. For example:

- Meta vs. Ortho Cleavage : Some bacteria (e.g., Beijerinckia spp.) use meta-cleavage dioxygenases for biphenyl degradation, while others favor ortho pathways.

- Experimental Design : Compare degradation rates under aerobic vs. anaerobic conditions, using LC-MS to track intermediates (e.g., dihydroxybiphenyls).

- Enzyme Assays : Purify dioxygenases and test substrate specificity via UV-Vis (λ = 434 nm for meta-cleavage products). Cross-reference with genomic data (e.g., PCR for bph gene clusters) .

Q. How can computational modeling predict the compound’s potential for anion-π interactions in supramolecular chemistry?

Anion-π interactions are driven by electron-deficient aromatic systems. For 4-bromo-2,4',5-trimethyl-1,1'-biphenyl:

- Electrostatic Potential Maps : Generate via DFT to identify electron-poor regions (e.g., bromine-adjacent positions).

- Solid-State Studies : Co-crystallize with anions (e.g., Cl⁻, NO₃⁻) and analyze via SC-XRD for short contacts (<3.3 Å).

- NMR Titration : Monitor ¹⁹F or ¹H chemical shifts in fluorinated analogs upon anion addition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.